molecular formula C10H24N2O2 B14721277 3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol) CAS No. 14037-75-3

3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)

Cat. No.: B14721277
CAS No.: 14037-75-3
M. Wt: 204.31 g/mol
InChI Key: UFRWBZWQHYFZCM-UHFFFAOYSA-N
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Description

3,3’-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol) is an organic compound with the molecular formula C10H24N2O2 It is a bifunctional molecule containing both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol) can be achieved through a multi-step process involving the reaction of ethylene diamine with propylene oxide. The reaction typically proceeds under basic conditions, using a catalyst such as sodium hydroxide to facilitate the opening of the epoxide ring in propylene oxide, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The alcohol groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amine groups can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3,3’-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a cross-linking agent in biomaterials.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol) depends on its functional groups. The amine groups can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,3’-[Ethane-1,2-diylbis(oxy)]di(propan-1-ol): Similar structure but with ether linkages instead of amine groups.

    3,3’-[Ethane-1,2-diylbis(azanetriyl)]tetrakis(propan-1-ol): Contains additional hydroxyl groups and nitrogen atoms, making it more hydrophilic.

Uniqueness

3,3’-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol) is unique due to its combination of amine and alcohol functional groups, which provide a versatile platform for chemical modifications and applications in various fields. Its bifunctional nature allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[2-[3-hydroxypropyl(methyl)amino]ethyl-methylamino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O2/c1-11(5-3-9-13)7-8-12(2)6-4-10-14/h13-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRWBZWQHYFZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)CCN(C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554905
Record name 3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14037-75-3
Record name 3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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